1-tert-Butyl-4-cyclopropylbenzene
Description
1-tert-Butyl-4-cyclopropylbenzene is a substituted aromatic compound featuring a tert-butyl group and a cyclopropyl ring attached to a benzene core. This compound is primarily used in research and development (R&D) settings, particularly in organic synthesis and materials science, where its steric and electronic properties may modulate reaction pathways or material performance.
Properties
CAS No. |
53578-43-1 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-tert-butyl-4-cyclopropylbenzene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-8-6-11(7-9-12)10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI Key |
NNTXNRPVVQIIAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 1-tert-Butyl-4-cyclopropylbenzene (Table 1) share substituent patterns that differ in electronic, steric, or functional group characteristics.
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | Substituents | Similarity Score* | Key Features |
|---|---|---|---|
| 1-tert-Butyl-4-cyclopropylbenzene | tert-Butyl, Cyclopropyl | Reference | High steric hindrance; strained cyclopropane ring; limited toxicity data |
| 1-(tert-Butyl)-4-(chloromethyl)benzene | tert-Butyl, Chloromethyl | 0.85 | Electron-withdrawing Cl; reactive chloromethyl group |
| 1-(2-Chloroethyl)-4-methylbenzene | 2-Chloroethyl, Methyl | 0.83 | Flexible chloroethyl chain; moderate steric effects |
| 1-(Chloromethyl)-4-isopropylbenzene | Chloromethyl, Isopropyl | 0.81 | Less bulky isopropyl group; increased mobility in reactions |
Electronic and Steric Effects
- Chlorinated Analogs : Compounds like 1-(tert-Butyl)-4-(chloromethyl)benzene and 1-(Chloromethyl)-4-isopropylbenzene exhibit enhanced electrophilicity due to the electron-withdrawing chlorine atom. This facilitates nucleophilic substitution reactions, unlike the cyclopropyl-substituted target compound, which lacks such activating groups .
Reactivity and Stability
- However, experimental data confirming this are absent in available literature .
- Chloromethyl vs. Cyclopropyl : Chloromethyl groups (e.g., in 1-(tert-Butyl)-4-(chloromethyl)benzene) are prone to hydrolysis or elimination, whereas the cyclopropyl group likely confers greater thermal stability due to its rigid structure .
Environmental and Toxicological Profiles
Research Implications and Limitations
The comparison highlights critical gaps in empirical data for 1-tert-Butyl-4-cyclopropylbenzene, particularly in reactivity under varying conditions and ecological impact. While structural analogs provide insights into substituent effects, direct experimental comparisons are necessary to validate inferred properties. Researchers should prioritize toxicity profiling and stability studies to bridge these knowledge gaps.
Preparation Methods
Cyclopropanation via Lithiomethyl Trimethylammonium Triflate Reagent
Reaction Overview
The most robust method for synthesizing 1-tert-butyl-4-cyclopropylbenzene involves a [2+1] cyclopropanation reaction between 4-tert-butylstyrene and a lithiomethyl trimethylammonium triflate ylide. This approach, developed by van der Vlugt and colleagues, leverages in situ generation of a reactive ylide species to form the strained cyclopropane ring.
Reaction Mechanism
The mechanism proceeds through three stages:
- Ylide Formation : Tetramethylammonium triflate (N(CH₃)₄OTf) reacts with n-butyllithium (C₄H₉Li) in tetrahydrofuran (THF) at 0°C, generating a lithiomethyl trimethylammonium triflate intermediate.
- Cyclopropanation : The ylide attacks the double bond of 4-tert-butylstyrene, inducing ring closure via a concerted [2+1] cycloaddition.
- Work-Up : The product is isolated through aqueous extraction and chromatographic purification.
Experimental Procedure
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-tert-Butylstyrene | 263 μL (1.45 mmol) | Substrate |
| Tetramethylammonium triflate | 390 mg (1.74 mmol) | Ylide precursor |
| n-Butyllithium (1.6 M in hexane) | 1.00 mL (1.60 mmol) | Base |
| Tetrahydrofuran (THF) | 20 mL | Solvent |
| Reaction temperature | 0°C → room temp | Kinetic control |
Stepwise Protocol
- Ylide Preparation : Suspend tetramethylammonium triflate in anhydrous THF at 0°C. Add n-butyllithium dropwise under argon and stir for 30 minutes.
- Substrate Addition : Introduce 4-tert-butylstyrene to the reaction mixture and stir for 16 hours, allowing gradual warming to room temperature.
- Work-Up : Quench with water, extract with pentane (3 × 20 mL), wash with brine, and dry over magnesium sulfate.
- Purification : Perform column chromatography using pentane as the eluent to isolate 1-tert-butyl-4-cyclopropylbenzene as a colorless oil (80% yield).
Optimization Insights
- Stoichiometry : A 1.1:1 ylide-to-substrate ratio minimizes side reactions.
- Temperature Control : Maintaining 0°C during ylide formation prevents decomposition.
- Solvent Choice : THF ensures solubility of both ionic intermediates and organic substrates.
Characterization of 1-tert-Butyl-4-cyclopropylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key spectral data confirm the product’s structure:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 0.60–0.65 | m | 4H | Cyclopropane protons |
| ¹H | 1.32 | s | 9H | tert-Butyl group |
| ¹H | 6.95–7.25 | m | 4H | Aromatic protons |
| ¹³C | 12.4 | - | - | Cyclopropane carbons |
| ¹³C | 31.2 | - | - | tert-Butyl carbons |
| ¹³C | 125–150 | - | - | Aromatic carbons |
Gas Chromatography (GC) Analysis
- Retention Time : 9.8 minutes (pentane solvent system).
- Purity : >98% after column chromatography.
Comparative Analysis with Alternative Methods
While the lithiomethyl ylide method is predominant, other cyclopropanation strategies could theoretically apply:
Simmons-Smith Reaction
- Reagents : Diiodomethane (CH₂I₂) and a zinc-copper couple.
- Limitations : Poor regioselectivity with bulky substrates like 4-tert-butylstyrene.
Transition Metal-Catalyzed Cyclopropanation
- Catalysts : Rhodium(II) or copper(I) complexes.
- Challenges : Compatibility issues with electron-rich aromatic systems.
Current literature lacks experimental validation of these methods for 1-tert-butyl-4-cyclopropylbenzene synthesis, making the ylide approach the gold standard.
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